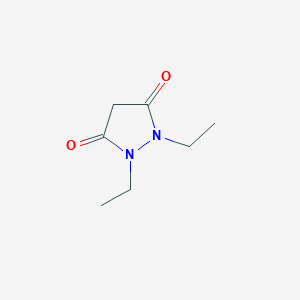

1,2-Diethylpyrazolidine-3,5-dione

Description

Properties

IUPAC Name |

1,2-diethylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-8-6(10)5-7(11)9(8)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDXVVSZBQRIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=O)N1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Diethylpyrazolidine 3,5 Dione and Its Analogues

Classical Approaches for Pyrazolidine-3,5-dione (B2422599) Core Synthesis

The foundational methods for synthesizing the pyrazolidine-3,5-dione nucleus have traditionally relied on condensation reactions.

A well-established and widely utilized classical method for synthesizing the pyrazolidine-3,5-dione core involves the condensation of malonic acid derivatives with substituted hydrazines. researchgate.netsmolecule.com This approach offers a straightforward route to the heterocyclic ring system. The reaction typically proceeds by treating a dialkyl malonate, such as diethyl malonate, with a 1,2-disubstituted hydrazine (B178648) in the presence of a base. ijpsr.comresearchgate.netasianpubs.org For instance, the synthesis of 1,2-diphenylpyrazolidine-3,5-diones has been achieved through the condensation of the corresponding alkyl malonate and 1,2-diphenylhydrazine. nih.gov

The versatility of this method lies in the ability to introduce various substituents onto the pyrazolidine-3,5-dione ring by selecting appropriately substituted malonic esters and hydrazines. This flexibility has been instrumental in the preparation of a diverse library of pyrazolidine-3,5-dione derivatives for further investigation. researchgate.net

Modern and Eco-Friendly Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, rapid, and environmentally conscious methodologies. This has led to the emergence of several modern techniques for the synthesis of pyrazolidine-3,5-diones. eurekaselect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scribd.comresearchgate.net This technique has been successfully applied to the synthesis of pyrazolidine-3,5-diones, offering significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields. rsc.orgresearchgate.net In one example, the reaction of isonicotinohydrazide with diethyl malonate under microwave irradiation for just 3 minutes at 480 W produced the desired 1-isonicotinoylpyrazolidine-3,5-dione in good yield. researchgate.net This contrasts sharply with conventional heating methods which often require several hours. researchgate.net The efficiency of microwave-assisted synthesis makes it an attractive and eco-friendly alternative for the rapid generation of pyrazolidine-3,5-dione libraries. scribd.com

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, facilitating purification and automation. An efficient and regioselective solid-phase synthesis of di-, tri-, and fully-substituted pyrazolidine-3,5-diones has been developed. rsc.orgresearchgate.netrsc.org This methodology allows for the sequential introduction of substituents onto the pyrazolidine-3,5-dione core while it is attached to a solid support. The use of microwave irradiation in conjunction with solid-phase synthesis can further enhance reaction rates. rsc.orgresearchgate.netrsc.org This combined approach has proven to be a versatile tool for creating a diverse set of pyrazolidine-3,5-dione analogues. rsc.orgresearchgate.net

Metal-catalyzed reactions have provided novel pathways for the functionalization of the pyrazolidine-3,5-dione nucleus. Manganese(III)-based oxidation has been shown to be an effective method for introducing oxygen functionalities. nih.govnii.ac.jp For example, the manganese(III)-catalyzed aerobic oxidation of 1,2-disubstituted pyrazolidine-3,5-diones in the presence of alkenes can lead to the formation of 4,4-bis(alkenyl)pyrazolidine-3,5-diones. researchgate.net Furthermore, a metal-free oxidative dehydrogenative N-N bond formation mediated by phenyliodine(III) diacetate (PIDA) has been reported as a novel route to pyrazolidine-3,5-diones from readily available dianilide precursors. rsc.org This method avoids the use of toxic and expensive hydrazine building blocks. rsc.org Electrochemical synthesis also presents a sustainable approach for the formation of the pyrazolidine-3,5-dione ring through N-N bond formation. bohrium.com

Derivatization and Functionalization Strategies of the Pyrazolidine-3,5-dione Nucleus

Once the pyrazolidine-3,5-dione core is synthesized, it can be further modified to introduce a wide range of functional groups, allowing for the fine-tuning of its chemical properties. A common strategy involves the derivatization at the C4 position of the ring. For instance, reacting the pyrazolidine-3,5-dione nucleus with various aromatic aldehydes can yield 4-benzylidene-pyrazolidine-3,5-diones. ijpsr.com These can then undergo further substitution at the nitrogen atoms. ijpsr.com The nucleophilic character of the nitrogen atoms also allows for alkylation reactions. acs.org Additionally, the pyrazolidine-3,5-dione ring system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic structures. mdpi.com The functionalization at the ring nitrogen atoms is a common strategy, with the N(1) position being generally more basic and nucleophilic. researchgate.net

N-Alkylation and Acylation Methods

The introduction of alkyl and acyl groups onto the nitrogen atoms of the pyrazolidine-3,5-dione core is a fundamental step in the synthesis of compounds like 1,2-diethylpyrazolidine-3,5-dione. These methods often start from a precursor pyrazolidine-3,5-dione or assemble the ring with the desired N-substituents already in place.

A general and efficient method for the regioselective synthesis of 1,2-dialkylpyrazolidine-3,5-diones has been developed using a solid-phase format, which can be significantly accelerated by microwave irradiation. researchgate.net This approach allows for the creation of a library of di-, tri-, and fully-substituted pyrazolidine-3,5-diones. researchgate.net Another strategy involves the alkylation of a pre-formed pyrazolidine-3,5-dione ring. For instance, 1,4-diethyl-4-phenyl-3,5-pyrazolidinedione was successfully synthesized by the alkylation of 4-ethyl-4-phenyl-3,5-pyrazolidinedione using ethyl bromide with potassium tert-butoxide as the base. researchgate.net

Alternative approaches build the heterocyclic ring from acyclic precursors. One such method involves the reaction of substituted hydrazides with diethyl malonate to achieve cyclization and form the desired pyrazolidine-3,5-dione core. jscimedcentral.com For example, a series of substituted pyrazolidine-3,5-diones were prepared from substituted benzoic acids, which were converted to esters and then to hydrazides before the final cyclization step. jscimedcentral.com Similarly, the reaction of diethyl phenylmalonate with methylhydrazine has been used to prepare 1-methyl-4-phenyl-3,5-pyrazolidinedione. researchgate.net

More recent innovations in synthesis avoid the use of potentially toxic hydrazine building blocks. A novel method has been developed for the synthesis of pyrazolidine-3,5-diones through a metal-free, oxidative dehydrogenative N–N bond formation. rsc.org This process, mediated by phenyliodine(III) diacetate (PIDA), utilizes easily accessible dianilide precursors. rsc.org An electrochemical approach, also based on an anodic N-N bond formation, presents a green chemistry alternative for constructing the pyrazolidin-3,5-dione scaffold. nih.gov

N-alkylation can also occur as a side reaction in some cases. During the synthesis of fluorinated pyrazolidine-3,5-dione derivatives intended for O-alkylation, a significant by-product resulting from N-alkylation was observed. chemrxiv.org Mannich reactions also represent a form of N-alkylation, where treatment of 4-aralkylidine-1-phenyl-3,5-pyrazolidinedione with formaldehyde (B43269) and a secondary amine yields Mannich bases. research-nexus.netnih.gov

Table 1: Overview of N-Alkylation and Ring Synthesis Methods

| Method | Precursors | Reagents/Conditions | Product Type | Reference |

| Solid-Phase Synthesis | Polymer-supported carbazate | Alkyl halides, microwave irradiation | 1,2-Dialkylpyrazolidine-3,5-diones | researchgate.net |

| N-Alkylation | 4-Ethyl-4-phenyl-3,5-pyrazolidinedione | Ethyl bromide, potassium tert-butoxide | 1,4-Diethyl-4-phenyl-3,5-pyrazolidinedione | researchgate.net |

| Ring Cyclization | Substituted hydrazides, diethyl malonate | Heat/cyclization | Substituted pyrazolidine-3,5-diones | jscimedcentral.com |

| PIDA-Mediated N-N Bond Formation | Dianilide precursors | Phenyliodine(III) diacetate (PIDA) | Pyrazolidine-3,5-diones | rsc.org |

| Anodic N-N Bond Formation | Malonamide-type precursors | Electrochemistry, undivided cell | Pyrazolidine-3,5-diones | nih.gov |

| Mannich Reaction | 4-Aralkylidine-1-phenyl-3,5-pyrazolidinedione | Formaldehyde, secondary amine | N-alkylated Mannich bases | research-nexus.netnih.gov |

C4-Position Functionalization via Reactions with Aromatic Aldehydes and Alkenes

The C4 position of the pyrazolidine-3,5-dione ring is a common site for introducing structural diversity. This is typically achieved through condensation reactions with aldehydes or addition reactions with alkenes.

Condensation of pyrazolidine-3,5-diones with aromatic aldehydes leads to the formation of 4-arylidene derivatives. This Knoevenagel-type condensation is a key step in the synthesis of various biologically active compounds. For example, a series of pyrazolidine-3,5-dione-based inhibitors were synthesized, including (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione, by reacting the corresponding pyrazolidinedione with an aromatic aldehyde. nih.gov These reactions are fundamental for creating precursors that can be used in further synthetic transformations, such as the preparation of fused heterocyclic systems. researchgate.net

The functionalization of the C4 position can also be accomplished using alkenes. The manganese(III)-catalyzed aerobic oxidation of 1,2-disubstituted pyrazolidine-3,5-diones in the presence of alkenes results in the formation of 4,4-bis(hydroperoxyalkyl)pyrazolidinediones in high yields. researchgate.net Alternatively, when these pyrazolidinediones are oxidized with manganese(III) acetate (B1210297) in the presence of alkenes at higher temperatures, the reaction yields 4,4-bis(alkenyl)pyrazolidinediones. researchgate.net

Table 2: C4-Position Functionalization Reactions

| Reaction Type | Pyrazolidinedione Substrate | Reagent | Key Conditions | Product | Reference |

| Knoevenagel Condensation | 1-(3-Bromophenyl)pyrazolidine-3,5-dione | 3-Hydroxybenzaldehyde | N/A | (3-Bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione | nih.gov |

| Knoevenagel Condensation | 1-Phenylpyrazolidine-3,5-dione | 3-Formylchromone | N/A | 4-(Chromenylmethylene)pyrazolidinedione | researchgate.net |

| Aerobic Oxidation | 1,2-Disubstituted pyrazolidine-3,5-diones | Alkenes, Mn(III) catalyst | Aerobic conditions | 4,4-Bis(hydroperoxyalkyl)pyrazolidinediones | researchgate.net |

| Oxidation | 1,2-Disubstituted pyrazolidine-3,5-diones | Alkenes, Mn(OAc)₃ | Elevated temperature | 4,4-Bis(alkenyl)pyrazolidinediones | researchgate.net |

Preparation of Fused Heterocyclic Pyrazolidine-3,5-dione Systems

Fused heterocyclic systems incorporating the pyrazolidine-3,5-dione moiety are of significant interest due to their diverse chemical properties. These complex structures are often synthesized through cycloaddition reactions or multi-component condensation strategies.

A prominent method for constructing fused systems is the 1,3-dipolar cycloaddition of cyclic azomethine imines with various dipolarophiles. rsc.org For instance, reacting cyclic azomethine imines with 2-arylideneindene-1,3-diones in refluxing acetonitrile (B52724) affords spiro[indene-2,2′-pyrazolo[1,2-a]pyrazole] derivatives. rsc.orgrsc.org Similarly, thermolysis of 1,5-diazabicyclo[3.1.0]hexanes in the presence of N-phenylmaleimides generates labile azomethine imines, which undergo 1,3-dipolar cycloaddition to form perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-diones. researchgate.net

Multi-component reactions provide an efficient pathway to fused pyrazolidinediones. The one-pot, three-component condensation of aromatic aldehydes, malononitrile (B47326), and 4-phenylurazole (B107743) using electrolysis can produce pyrazolo[1,2-a] nih.govresearchgate.netCurrent time information in Bangalore, IN.triazole-1,3-diones. researchgate.net Another widely used strategy is the three-component reaction of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com This reaction can be catalyzed by various agents, including basic ionic liquids. chemrevlett.com

Further transformations of functionalized pyrazolidinediones can also lead to fused systems. For example, 4-(chromenylmethylene)pyrazolidinedione, prepared by condensation, can be reacted with hydrazine or hydroxylamine (B1172632) to yield fused pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. researchgate.net

Table 3: Synthesis of Fused Pyrazolidine-3,5-dione Systems

| Fused System | Synthetic Method | Key Precursors | Catalyst/Conditions | Reference |

| Spiro[indene-2,2′-pyrazolo[1,2-a]pyrazoles] | 1,3-Dipolar Cycloaddition | Cyclic azomethine imines, 2-arylideneindene-1,3-diones | Refluxing acetonitrile | rsc.orgrsc.org |

| Perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-diones | 1,3-Dipolar Cycloaddition | 1,5-Diazabicyclo[3.1.0]hexanes, N-phenylmaleimides | Thermolysis (120-140°C) | researchgate.net |

| Pyrazolo[1,2-a] nih.govresearchgate.netCurrent time information in Bangalore, IN.triazole-1,3-diones | Three-Component Reaction | Arylaldehydes, malononitrile, 4-phenylurazole | Electrolysis, NaBr | researchgate.net |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Three-Component Reaction | Phthalhydrazide, aldehydes, malononitrile | Basic ionic liquid, 60°C | chemrevlett.com |

| Fused Pyrazoles/Isoxazoles | Cyclocondensation | 4-(Chromenylmethylene)pyrazolidinedione | Hydrazine/Hydroxylamine | researchgate.net |

Molecular Mechanisms of Action and Biological Target Identification of 1,2 Diethylpyrazolidine 3,5 Dione

Enzymatic Inhibition Profiles

The biological activity of the pyrazolidine-3,5-dione (B2422599) scaffold has been linked to its ability to inhibit various key enzymes involved in critical cellular processes.

Phosphoenolpyruvate (B93156) carboxylase (PEPC) is a vital enzyme in the C4 photosynthetic pathway of many significant agricultural weeds. researchgate.net Targeting this enzyme offers a strategy for developing selective herbicides. Research has identified the pyrazolidine-3,5-dione core as a promising scaffold for PEPC inhibitors. Through virtual screening and in vitro validation, derivatives of pyrazolidine-3,5-dione have been identified as a new class of molecules with inhibitory potential against C4 PEPC, in some cases reaching the submicromolar range. researchgate.net

One study identified 2-(3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione as a particularly effective inhibitor, demonstrating a significant selectivity for C4 PEPC over the C3 isoform. researchgate.net This selectivity is crucial for developing herbicides that target weeds without harming major C3 crops. researchgate.net The inhibition of PEPC by these compounds was quantified, revealing their potential for further development. researchgate.net

Table 1: PEPC Inhibition by a Pyrazolidine-3,5-dione Derivative

| Compound | Target Enzyme | IC50 (µM) | Selectivity (C3/C4) |

|---|---|---|---|

| 2-(3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione | C4 PEPC | 1.96 | 16.6 |

Data sourced from a study on pyrazolidine-3,5-dione-based inhibitors. researchgate.net

Cyclin-Dependent Kinase 9 (CDK9) is a transcriptional regulator, and its malfunction is frequently observed in numerous cancers, making it a promising target for cancer therapy. nih.gov Recent studies have explored the potential of the pyrazolidine-3,5-dione scaffold in developing novel CDK9 inhibitors. researchgate.netnih.gov

A 2023 study focused on the design and synthesis of new sulfaguanidine-based azopyrazolidine-3,5-diones with the aim of inhibiting CDK9. nih.gov Several of the synthesized derivatives demonstrated potent cytotoxic activity against various tumor cell lines where CDK overexpression is common. nih.gov One promising compound from a related 3,5-diaminopyrazole series, derivative XIII, was identified as a potent CDK9 inhibitor with an IC50 value of 0.16 µM. nih.gov This highlights the potential of pyrazole-based structures, including pyrazolidine-3,5-diones, as candidates for developing new anticancer agents targeting CDK9. nih.gov

Table 2: Cytotoxic and CDK9 Inhibitory Activity of a Lead Compound

| Compound | Cell Line | Cytotoxicity IC50 (µM) | CDK9 Inhibition IC50 (µM) |

|---|---|---|---|

| Derivative XIII | HePG2 (Liver Cancer) | 6.57 | 0.16 |

| HCT-116 (Colon Cancer) | 9.54 | ||

| MCF-7 (Breast Cancer) | 7.97 |

Data from a study on sulfaguanidine-based azopyrazolidine-3,5-diones and related pyrazoles as CDK9 inhibitors. nih.gov

Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is critical for cell proliferation, making hDHODH an attractive target for treating cancer and autoimmune diseases. While direct inhibitory data for 1,2-Diethylpyrazolidine-3,5-dione against hDHODH is not currently available, the compound has been used as a reference in studies developing new hDHODH inhibitors based on a similar hydroxypyrazole scaffold. researchgate.netunito.it

Research into new hDHODH inhibitors has explored various heterocyclic scaffolds. One study identified a potent inhibitor based on a 2-hydroxypyrazolo[1,5-a]pyridine scaffold with an IC50 of 1.2 nM, which was capable of inducing myeloid differentiation in acute myeloid leukemia (AML) cell lines. researchgate.net During this research, this compound was used as a known N-substituted hydroxypyrazole for the comparison of NMR spectroscopic data to confirm chemical structures. researchgate.netunito.it This places the pyrazolidine-3,5-dione structure within the broader context of research aimed at discovering novel hDHODH inhibitors. researchgate.netunito.it

Modulation of Cellular Pathways

The enzymatic inhibition exerted by pyrazolidine-3,5-dione derivatives translates into the modulation of critical cellular pathways, leading to their observed biological effects.

Inhibition of CDK9 by pyrazolidine-3,5-dione analogues directly impacts transcription regulation, which can suppress the expression of oncogenes with short half-lives. This disruption of transcription can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov For instance, studies on CDK9 inhibitors have demonstrated an ability to arrest the cell cycle at the G1/S phase and induce both early and late apoptosis in colon cancer cells. researchgate.net

Furthermore, the inhibition of hDHODH disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This leads to metabolic stress and can halt cell proliferation. In cancer cells, this effect can trigger terminal differentiation, a process where the malignant cells mature into non-dividing, specialized cells. researchgate.net The broad biological activities attributed to pyrazolidine-3,5-diones, such as antitumor and anti-inflammatory effects, are a direct consequence of their ability to modulate these and other fundamental cellular signaling pathways. researchgate.net

Investigation of Protein-Ligand Interactions at the Molecular Level

Understanding how a compound interacts with its protein target at the atomic level is crucial for drug design and optimization. Molecular docking and other computational studies are used to investigate these protein-ligand interactions.

For the pyrazolidine-3,5-dione scaffold, molecular docking studies have been instrumental in elucidating its binding modes within the active sites of target enzymes. In the context of CDK9 inhibition, in silico analysis of a potent pyrazolidine-based inhibitor revealed key interactions within the ATP-binding pocket of the enzyme. nih.gov This type of analysis helps to explain the compound's inhibitory activity and provides a basis for designing derivatives with improved potency and selectivity. researchgate.netnih.gov

Similarly, molecular docking has been used to study the binding of pyrazolidine-3,5-dione derivatives to other targets. nih.gov These studies can predict binding affinity and identify the specific amino acid residues involved in the interaction. researchgate.net For example, investigations into fluorinated pyrazolidine-3,5-diones as potential imaging agents for the P2Y12 receptor highlighted how species-specific variations in amino acids can affect receptor-ligand interactions, underscoring the detailed insights gained from such molecular-level investigations. chemrxiv.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione |

| Sulfaguanidine |

In Vitro Biological Activities and Pharmacological Potential of 1,2 Diethylpyrazolidine 3,5 Dione

Antineoplastic Activity in Cellular Models

Research into the antineoplastic properties of pyrazolidinedione derivatives has shown notable cytotoxic activity in various cancer cell lines. Specifically, studies on 1-acyl- and 1,2-diacyl-4,4-diethyl-3,5-pyrazolidinediones, which are closely related to 1,2-Diethylpyrazolidine-3,5-dione, have demonstrated their potential as cytotoxic agents against both hematological and solid tumors.

Derivatives of 4,4-diethyl-3,5-pyrazolidinedione have proven to be cytotoxic against the growth of several leukemia cell lines. In vitro studies confirmed that both 1-acyl- and 1,2-diacyl-4,4-diethyl-3,5-pyrazolidinediones exhibit activity against murine and human leukemia cells. The cytotoxic nature of these compounds highlights their potential for further investigation in the context of hematological malignancies.

| Compound Class | Cell Line Type | Observed Effect |

|---|---|---|

| 1-Acyl-4,4-diethyl-3,5-pyrazolidinediones | Murine Leukemia | Cytotoxic |

| 1,2-Diacyl-4,4-diethyl-3,5-pyrazolidinediones | Human Leukemia | Cytotoxic |

The cytotoxic activity of 1-acyl- and 1,2-diacyl-4,4-diethyl-3,5-pyrazolidinediones extends to various solid tumor cell lines. Research has demonstrated their effectiveness against HeLa (cervical carcinoma), colon adenocarcinoma SW480, KB nasopharynx, and glioma tumors. Furthermore, selected compounds from this class were also found to be active in screens involving human lung bronchogenic MB-9812 and osteosarcoma TE418 cells, indicating a broad spectrum of activity against different solid cancers.

| Compound Class | Cell Line | Tumor Type | Activity |

|---|---|---|---|

| 1-Acyl- and 1,2-Diacyl-4,4-diethyl-3,5-pyrazolidinediones | HeLa | Cervical Carcinoma | Active |

| SW480 | Colon Adenocarcinoma | Active | |

| KB | Nasopharynx Carcinoma | Active | |

| Glioma Cells | Brain Tumor | Active | |

| MB-9812 | Lung Bronchogenic Carcinoma | Active | |

| TE418 | Osteosarcoma | Active |

Investigations into the mode of action of these pyrazolidinedione derivatives in Tmol3 leukemia cells have revealed specific inhibitory effects on cellular synthesis pathways. The compounds were found to reduce the de novo synthesis of both purines and pyrimidines. Additionally, they demonstrated inhibitory activity against the enzymes dihydrofolate reductase and ribonucleoside reductase. While the DNA molecule itself was not identified as a primary target, the possibility of limited DNA strand scission was suggested as a potential mechanism. These findings point towards a multi-faceted approach to cell growth inhibition, targeting critical metabolic and enzymatic pathways necessary for cancer cell proliferation.

Antimicrobial Research

While the broader class of pyrazolidine-3,5-dione (B2422599) derivatives has been investigated for antibacterial properties, specific in vitro studies detailing the antibacterial spectrum and efficacy of this compound against Gram-positive and Gram-negative strains were not identified in a review of the available scientific literature.

Computational Chemistry and in Silico Studies of 1,2 Diethylpyrazolidine 3,5 Dione

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as a pyrazolidine-3,5-dione (B2422599) derivative, might interact with the binding site of a protein target.

Research on analogs of 1,2-diethylpyrazolidine-3,5-dione has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, studies on phenylbutazone (B1037) derivatives, which share the pyrazolidine-3,5-dione core, have used docking to explore interactions with enzymes like cyclooxygenase (COX). nih.govresearchgate.net These simulations help elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. In a typical study, the pyrazolidine-3,5-dione scaffold is positioned within the active site of a target protein, and its binding energy is calculated. For example, docking studies of N-acylarylhydrazone derivatives against the COX-2 enzyme have shown significant binding affinities, with some compounds exhibiting docking scores comparable to or better than standard drugs like celecoxib. nih.gov

The insights from these simulations are critical for structure-activity relationship (SAR) studies, providing a rational basis for designing derivatives with improved potency and selectivity. For a hypothetical docking study of this compound, one would expect the diethyl groups at the N1 and N2 positions to influence the compound's orientation within a binding pocket, potentially forming hydrophobic interactions with nonpolar amino acid residues.

Table 1: Representative Molecular Docking Data for Pyrazolidine-3,5-dione Analogs Note: This data is illustrative and compiled from studies on various derivatives, not this compound itself.

| Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Phenylbutazone Analog | Cyclooxygenase-2 (COX-2) | -8.5 to -9.5 | Arg120, Tyr355, Ser530 |

| N-Acylarylhydrazone | Cyclooxygenase-2 (COX-2) | -9.3 | Tyr385, Ser530 |

| Pyrazolo[3,4-d]pyrimidinone | Cyclooxygenase-1 (COX-1) | -10.5 | Arg120, Val349 |

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method has been successfully applied to identify novel bioactive compounds based on the pyrazolidine-3,5-dione scaffold.

In one notable study, virtual screening techniques were employed to discover that the pyrazolidine-3,5-dione framework could serve as a novel scaffold for Farnesoid X receptor (FXR) agonists. nih.gov This process involves filtering a large chemical database against a 3D model of the target receptor, followed by docking and scoring to rank the potential hits. Similarly, virtual screening led to the identification of pyrazolidine-3,5-diones as inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in C4 plants, suggesting their potential as selective herbicides. nih.gov

These examples highlight how virtual screening can uncover entirely new therapeutic applications for a known chemical scaffold. nih.govnih.gov By screening libraries containing this compound or similar structures, researchers could potentially identify novel biological targets and therapeutic areas for this specific compound. The process often starts with a broad, high-throughput virtual screen (HTVS) to narrow down a large library to a more manageable number of compounds, which are then subjected to more rigorous docking protocols. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.com These methods provide detailed insights into molecular structure, reactivity, and spectroscopic properties. For pyrazolidine-3,5-dione derivatives, DFT calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. nih.gov A smaller gap suggests higher reactivity. In studies of phenylbutazone analogs, quantum chemical calculations have been used to correlate electronic properties with the potential for metabolic hydroxylation, a key factor in the drug's toxicity. nih.govresearchgate.net By calculating properties like ionization potential and spin densities, researchers can predict which parts of the molecule are most susceptible to metabolic attack. nih.gov Such analyses for this compound would help in understanding its intrinsic reactivity and metabolic fate, providing a theoretical foundation for its observed biological activities and potential toxicities.

Table 2: Theoretical Electronic Properties of a Phenylbutazone Analog (Calculated via DFT) Note: This data is representative of calculations performed on related structures.

| Property | Calculated Value | Implication |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

| Ionization Potential | 177.46 kcal/mol | Energy required to remove an electron |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is invaluable for assessing the stability of a ligand within a binding site and understanding the conformational changes that may occur upon binding. nih.gov

MD simulations have been applied to various pyrazole (B372694) and pyrazolidinedione derivatives to validate docking results and explore the stability of the ligand-receptor complex. mdpi.comnih.gov A typical MD simulation runs for several nanoseconds and tracks the trajectory of the ligand in the active site. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, are calculated to assess stability. mdpi.com An RMSD value that plateaus over time suggests that the complex has reached a stable conformation. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific preclinical data on the metabolism, pharmacokinetics, biodistribution, or metabolic stability of the chemical compound this compound. The search for information pertaining to the metabolic fate, biotransformation pathways, systemic exposure, organ-specific distribution, radiotracer applications, and in vitro/ex vivo metabolic stability in animal models for this particular compound did not yield any relevant research findings.

Therefore, it is not possible to provide an article with the requested detailed sections and data tables as the primary research information for this compound does not appear to be published in the accessible scientific domain.

Advanced Analytical Methodologies for 1,2 Diethylpyrazolidine 3,5 Dione Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a cornerstone in the analysis of 1,2-Diethylpyrazolidine-3,5-dione, offering deep insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. By probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed map of the molecule's atomic connectivity.

In a ¹H NMR spectrum, the protons of the two ethyl groups (-CH₂CH₃) attached to the nitrogen atoms exhibit characteristic signals. The methylene (B1212753) protons (-CH₂) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet. The protons on the pyrazolidine (B1218672) ring itself will also produce distinct signals, influenced by the neighboring carbonyl groups.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Key signals include those from the carbonyl carbons (C=O) in the dione (B5365651) structure, which are typically found significantly downfield. Additional distinct peaks correspond to the methylene and methyl carbons of the ethyl groups and the carbons within the pyrazolidine ring. While specific spectral data for this compound is not extensively published in readily available literature, typical chemical shift ranges for similar structures can be referenced from spectral databases and related literature. carlroth.comwashington.edu

Table 1: Predicted NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|---|

| Ethyl -CH₃ | ¹H | 1.0 - 1.3 | Triplet (t) |

| Ethyl -CH₂ | ¹H | 3.3 - 3.7 | Quartet (q) |

| Ring -CH₂ | ¹H | ~2.5 - 3.0 | Singlet (s) |

| Ethyl -CH₃ | ¹³C | 12 - 16 | --- |

| Ethyl -CH₂ | ¹³C | 40 - 45 | --- |

| Ring -CH₂ | ¹³C | 35 - 45 | --- |

| Carbonyl C=O | ¹³C | 170 - 180 | --- |

Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is vital for determining the molecular weight and investigating the fragmentation behavior of this compound. bldpharm.com The molecular formula is C₇H₁₂N₂O₂, corresponding to a molecular weight of approximately 156.18 g/mol . bldpharm.combldpharm.com In an MS experiment, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight.

Further fragmentation of the molecular ion provides structural confirmation. Common fragmentation patterns would likely involve the loss of ethyl groups (a loss of 29 Da for C₂H₅) or cleavage of the pyrazolidine ring structure. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition with very high accuracy, further validating the compound's identity.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O₂ bldpharm.combldpharm.com |

| Molecular Weight | 156.18 bldpharm.combldpharm.com |

| Expected Molecular Ion (M⁺) | m/z 156 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. unito.it The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkane | C-H Stretch | 2850-2960 |

| Carbonyl | C=O Stretch | 1680-1750 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. unito.itgoogleapis.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

Under specific conditions of mobile phase composition, flow rate, and column temperature, this compound will elute at a characteristic retention time. A UV detector is often used, as the carbonyl groups provide chromophores that absorb UV light. The area of the resulting chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. HPLC is also a powerful tool for purity assessment, as any impurities will appear as distinct peaks in the chromatogram. pjoes.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable method for the analysis of this compound, given its likely volatility and thermal stability. In GC, the sample is vaporized and separated as it travels through a capillary column containing a specific stationary phase.

The choice of column and temperature programming is critical for achieving good separation. Detection is commonly performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (GC-MS). The coupling of GC with MS provides both the retention time from the GC and the mass spectrum of the eluting compound, offering a very high degree of confidence in the identification and purity assessment of this compound. cabidigitallibrary.orgnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Advanced Methods for Reaction Monitoring and Mechanistic Studies

The investigation of reaction kinetics and mechanisms for the synthesis of this compound benefits significantly from in-situ analytical techniques. These methods allow for real-time monitoring of the reaction progress, providing valuable insights into the formation of products, the consumption of reactants, and the appearance of any transient intermediates. dntb.gov.uaxjtu.edu.cn

In-situ Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for real-time monitoring of chemical reactions. xjtu.edu.cnyoutube.comnih.gov By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, the change in concentration of various functional groups can be tracked over time. For the synthesis of this compound, this could involve monitoring the disappearance of the N-H and C=O stretches of the starting materials and the appearance of the characteristic amide and other vibrational bands of the pyrazolidinedione ring. dntb.gov.ua This provides a continuous profile of the reaction kinetics. youtube.com

Raman Spectroscopy: Similar to FTIR, in-situ Raman spectroscopy can be used to monitor reactions in real-time. nih.govbeilstein-journals.org It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. The formation of the pyrazolidinedione ring and changes in the substitution pattern can be followed by observing the characteristic Raman shifts of the molecular bonds. researchgate.netmdpi.com This technique has been successfully used to study the kinetics of various organic reactions, providing insights into reaction pathways and the influence of reaction parameters like temperature and catalysts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution benchtop NMR spectrometers have made it possible to monitor chemical reactions directly in the NMR tube. uni-mainz.decopernicus.orgmdpi.com This provides detailed structural information about reactants, products, and any observable intermediates. nih.govchemrxiv.org For the study of this compound, ¹H and ¹³C NMR can be used to quantify the conversion of starting materials to the final product, providing kinetic data and helping to elucidate the reaction mechanism. uni-mainz.decopernicus.org

A hypothetical kinetic study of the formation of this compound using an in-situ technique could yield data like that presented in the interactive table below.

| Time (minutes) | Reactant A (%) | Reactant B (%) | This compound (%) | Intermediate (%) |

| 0 | 100 | 100 | 0 | 0 |

| 10 | 85 | 88 | 12 | 3 |

| 20 | 70 | 75 | 23 | 2 |

| 30 | 55 | 62 | 36 | 1 |

| 60 | 20 | 25 | 70 | <1 |

| 90 | 5 | 8 | 90 | 0 |

| 120 | <1 | 2 | 98 | 0 |

This table is a hypothetical representation of data that could be generated from an in-situ reaction monitoring experiment.

These advanced methods provide a more comprehensive understanding of the reaction dynamics compared to traditional offline analysis, where samples are withdrawn from the reaction at various time points. The real-time data allows for the construction of detailed kinetic models and a deeper understanding of the factors influencing the reaction outcome. dntb.gov.ua

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices

The quantitative determination of this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and metabolic studies. The development of robust and reliable bioanalytical methods is a critical step in this process. nih.goveuropa.euich.orgpmda.go.jp High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a commonly employed technique for this purpose. diva-portal.orgsemanticscholar.orgnih.govremedypublications.commdpi.com

Method Development and Validation:

The development of a bioanalytical method for this compound would typically involve the following steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. ed.ac.uk

Chromatographic Separation: An HPLC or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from other components in the extracted sample. A reversed-phase C18 column is often a good starting point for method development. diva-portal.orgnih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve good peak shape and resolution.

Detection:

HPLC-UV: Detection can be performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. nih.govremedypublications.com This method is often simpler and more accessible.

LC-MS/MS: For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. turkjps.orgchromatographyonline.comamegroups.org This technique involves the ionization of the analyte and the monitoring of specific precursor-product ion transitions, which provides excellent specificity and allows for very low detection limits. amegroups.orgnih.gov In some cases, derivatization of the analyte with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to improve ionization efficiency and sensitivity. chromatographyonline.comnih.gov

Method Validation: Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. nih.goveuropa.euich.orgpmda.go.jp Key validation parameters include:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5; accuracy and precision within specified limits. |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should not change significantly over the tested period. |

This table summarizes key validation parameters and their typical acceptance criteria for bioanalytical methods as per regulatory guidelines. nih.goveuropa.euich.orgpmda.go.jp

The development and validation of such a bioanalytical method would enable the accurate measurement of this compound concentrations in biological samples, which is fundamental for understanding its behavior in a biological system.

Future Research Directions and Translational Perspectives for 1,2 Diethylpyrazolidine 3,5 Dione

Exploration of Novel Synthetic Pathways and Sustainable Chemistry Approaches

The synthesis of pyrazolidine-3,5-dione (B2422599) derivatives has traditionally relied on methods like the condensation of substituted hydrazines with malonic acid derivatives. eurekaselect.comresearchgate.net While effective, these methods often align with classical synthetic chemistry that may not meet modern standards of environmental responsibility and efficiency. The future of synthesizing 1,2-Diethylpyrazolidine-3,5-dione and its analogues lies in the adoption of novel and sustainable "green chemistry" principles. ijpsjournal.comnih.gov

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and reducing energy consumption. jddhs.com For pyrazolidine-3,5-dione synthesis, this translates to several promising research avenues:

Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity. eurekaselect.comijpsjournal.com Its application can make the synthesis of this compound more energy-efficient.

Solvent-Free or Green Solvent Reactions: A significant portion of chemical waste comes from organic solvents, which are often toxic and volatile. Future research should focus on developing solvent-free reaction conditions (grindstone method) or utilizing environmentally benign solvents like water. researchgate.netnih.gov For instance, a Mg(II) acetylacetonate-catalyzed reaction using water as the medium has been successfully used for synthesizing novel pyrazolidine-3,5-dione derivatives. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and protecting groups. ijpsjournal.com Exploring enzymatic pathways for the synthesis of the pyrazolidine-dione core could lead to more sustainable and cost-effective production methods.

Solid-Phase Synthesis: This approach, where molecules are built on a solid support, simplifies purification processes, reduces solvent use, and is amenable to automation and the creation of large compound libraries for screening. eurekaselect.com

| Sustainable Approach | Key Advantages | Relevance to Pyrazolidine-3,5-dione Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency. ijpsjournal.com | Accelerates the formation of the heterocyclic ring. eurekaselect.com |

| Use of Green Solvents (e.g., Water) | Reduced toxicity and environmental impact, enhanced safety. | Demonstrated feasibility in catalyzed reactions for derivative synthesis. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. ijpsjournal.com | Potential for stereospecific synthesis of chiral analogues. |

| Solid-Phase Synthesis | Simplified purification, potential for automation and library generation. eurekaselect.com | Facilitates the rapid synthesis of diverse analogues for screening. |

Design and Synthesis of Next-Generation Pyrazolidine-3,5-dione Analogues

The core structure of pyrazolidine-3,5-dione is a versatile scaffold that allows for extensive chemical modification to fine-tune its pharmacological properties. The design of next-generation analogues of this compound will be guided by detailed structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic profiles while minimizing side effects. researchgate.netpharmacy180.com

Key SAR insights that will inform future design include:

Acidity at the 4-position: The acidity of the proton at the C4 position is crucial for anti-inflammatory activity. Modifying this position can abolish or enhance activity; for example, 4,4-dialkyl substitution eliminates anti-inflammatory effects. pharmacy180.comyoutube.com

Substitution on Nitrogen Atoms: The nature of the substituents on the N1 and N2 atoms significantly influences the compound's biological activity. jscimedcentral.com

Substitution on Aryl Rings: For analogues containing aryl groups, substitutions at the para-position tend to retain activity, whereas meta-substitutions often lead to inactive compounds. pharmacy180.com

Future design strategies will involve creating hybrid molecules that combine the pyrazolidine-3,5-dione pharmacophore with other biologically active moieties to create compounds with dual or synergistic modes of action. jscimedcentral.com For instance, incorporating fragments known to interact with specific cancer targets could yield novel anticancer agents. nih.gov The synthesis of spiro compounds, where a ring system is attached at the C4 position, has also been explored to create potent antagonists for receptors like the AT(1) angiotensin II receptor. nih.gov

Identification of Undiscovered Biological Targets and Mechanisms

While pyrazolidine-3,5-diones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the full spectrum of their molecular targets and mechanisms of action remains to be elucidated. researchgate.netbenthamdirect.com Many existing derivatives were developed as analogues of known drugs, and their mechanisms were presumed to be similar. Future research must move beyond this paradigm to uncover novel biological targets.

Potential areas for exploration include:

Enzyme Inhibition: Beyond known targets, systematic screening against panels of enzymes, such as kinases, proteases, or metabolic enzymes, could reveal new targets. For example, certain derivatives have been identified as inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), suggesting potential as selective herbicides. nih.gov Others have shown promise as Dyrk1A inhibitors. benthamdirect.comeurekaselect.com

Receptor Modulation: These compounds could act as agonists or antagonists for various receptors. Known modulated receptors include PPARγ and the Farnesoid X receptor. researchgate.netbenthamdirect.com High-throughput screening against a wider array of nuclear receptors and G-protein coupled receptors could identify new therapeutic applications.

Antimicrobial Mechanisms: With the rise of antibiotic resistance, understanding how these compounds exert antimicrobial and antifungal effects is critical. researchgate.net Research could focus on whether they inhibit microbial enzymes involved in essential processes like cell wall biosynthesis or amino acid metabolism. researchgate.netbenthamdirect.com

| Known Biological Activity | Identified Molecular Targets/Mechanisms | Potential Future Research Targets |

|---|---|---|

| Anti-inflammatory | Prostaglandin synthesis inhibition (presumed) | Cytokine signaling pathways, inflammasome components |

| Anticancer | Not well-defined | Specific kinases, apoptosis regulators, cell cycle proteins nih.gov |

| Antimicrobial | Inhibition of amino acid biosynthesis and cell wall formation. researchgate.netbenthamdirect.com | Biofilm formation, quorum sensing, specific microbial enzymes |

| Herbicidal | Phosphoenolpyruvate Carboxylase (PEPC) inhibition. nih.gov | Other key enzymes in plant-specific metabolic pathways |

| Neuroprotective | Dyrk1A inhibition. benthamdirect.comeurekaselect.com | Other kinases involved in neurodegeneration, ion channels |

Integration of Omics Technologies in Mechanistic Research

To unravel the complex biological effects of this compound and its analogues, an unbiased, systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for this purpose. nih.govmedium.com These high-throughput methods can offer a holistic view of how a compound affects cellular processes, helping to identify its mechanism of action and potential biomarkers for efficacy or toxicity. researchgate.netfraunhofer.de

Transcriptomics (RNA-seq): Can reveal changes in gene expression in cells or tissues treated with a pyrazolidinedione derivative, pointing towards the cellular pathways being modulated.

Proteomics: Identifies changes in the levels and post-translational modifications of proteins, which can directly reveal the drug's targets and its downstream effects. nih.gov

Metabolomics: Analyzes shifts in the cellular metabolome, providing insights into how the compound alters metabolic pathways, which is particularly relevant for its antimicrobial and anticancer activities. nih.gov

By combining data from these different omics layers, researchers can construct detailed molecular maps of a compound's activity, validate hypothetical targets, and discover unexpected mechanisms of action, thereby accelerating the drug development process. fraunhofer.deresearchgate.net

Development of Advanced In Vitro and In Vivo Models for Pre-clinical Evaluation

The translation of promising compounds from the laboratory to the clinic is often hampered by the poor predictive power of traditional preclinical models. nih.gov Future evaluation of this compound and its derivatives must leverage advanced models that more accurately replicate human physiology and disease states.

Advanced In Vitro Models:

Organ-on-a-chip: These microfluidic devices are lined with living human cells to mimic the structure and function of human organs like the liver or kidney. nih.gov They offer a more physiologically relevant environment than standard 2D cell cultures for studying drug metabolism, efficacy, and toxicity.

3D Cell Cultures and Organoids: Spheroids and organoids better recapitulate the complex cell-cell and cell-matrix interactions of native tissues, providing a more accurate platform for testing anticancer agents or studying tissue-specific toxicity. nih.gov

Human-induced Pluripotent Stem Cells (iPSCs): iPSCs can be differentiated into various cell types (e.g., neurons, hepatocytes), allowing for patient-specific disease modeling and toxicity testing. nih.gov

Advanced In Vivo Models:

Genetically Engineered Animal Models: These models can be designed to better mimic human diseases by, for example, carrying specific human genes or mutations. This is crucial for testing targeted therapies.

Xenograft Models for Cancer: While established, the use of patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into an immunodeficient mouse, offers a more predictive model for evaluating anticancer efficacy.

Specialized Infection Models: To test antimicrobial efficacy, sophisticated models that replicate specific infection sites, such as biofilm models or pulmonary infection models, will be essential. transpharmlab.comyoutube.com

The use of these advanced models will not only improve the prediction of clinical outcomes but also align with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Diethylpyrazolidine-3,5-dione, and what key reagents/conditions are required?

- Methodological Answer : The compound can be synthesized via cyclocondensation of diethylmalonate derivatives with hydrazine analogs. A common approach involves reacting diethylmalonyl chloride with 1,2-diethylhydrazine in chloroform under reflux, catalyzed by POCl₃. Post-reaction, the product is purified via recrystallization from a DMF-ethanol mixture (1:1) . Alternative methods include using malonic acid derivatives with substituted hydrazines in glacial acetic acid under reflux, followed by neutralization and extraction .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. For example, orthogonal crystal systems (space group Pbca) with lattice parameters (e.g., a = 36.903 Å, b = 13.998 Å, c = 5.686 Å) can be determined using MoKα radiation (λ = 0.71069 Å) at low temperatures (121 K) .

- Spectroscopy : Use ¹H/¹³C NMR to verify ethyl group environments (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and ketone carbonyl signals (δ ~170–175 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z corresponding to C₇H₁₂N₂O₂ (exact mass: 156.09 g/mol).

Q. What safety protocols are recommended for handling pyrazolidine-dione derivatives in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃, CHCl₃).

- Storage : Keep the compound in airtight containers at 2–8°C, away from oxidizers. Monitor for decomposition over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to accelerate cyclization.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CHCl₃) for solubility and reaction kinetics.

- Temperature gradients : Reflux (80–110°C) vs. microwave-assisted synthesis (100°C, 150 W) to reduce reaction time.

- Workup : Optimize recrystallization solvents (e.g., DMF-EtOH vs. acetone-hexane) to enhance purity .

Q. How can contradictions in spectroscopic data for pyrazolidine-dione derivatives be resolved?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR data with X-ray crystallography to resolve ambiguities in tautomeric forms or rotational isomers.

- Dynamic NMR : Analyze variable-temperature ¹H NMR to study conformational exchange (e.g., ring puckering in pyrazolidine-diones).

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict ¹³C chemical shifts and compare with experimental data .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent engineering : Introduce arylidene groups at the 4-position via Knoevenagel condensation with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in glacial acetic acid .

- Heterocyclic fusion : Synthesize spirocyclic analogs (e.g., dispiro[pyrazolidine-pyrrolidinone] derivatives) via 1,3-dipolar cycloaddition with azomethine ylides .

- Pharmacophore mapping : Use SAR studies to correlate substituent electronegativity (Hammett σ values) with anti-inflammatory or antimicrobial activity .

Q. How can intermolecular interactions in this compound crystals be analyzed for material science applications?

- Methodological Answer :

- Hydrogen bonding analysis : Map O···H and N···H contacts using Hirshfeld surface analysis (CrystalExplorer software).

- Packing motifs : Identify dominant van der Waals interactions (e.g., C–H···π contacts) via Mercury CSD visualization.

- Thermal stability : Perform TGA/DSC to assess melting points (e.g., 425 K for related diones) and phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.